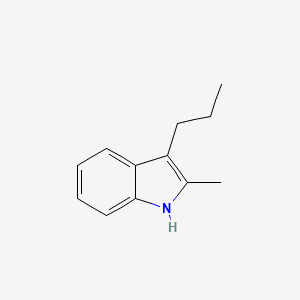

2-methyl-3-propyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-propyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-6-10-9(2)13-12-8-5-4-7-11(10)12/h4-5,7-8,13H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBILVCRUAOSDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(NC2=CC=CC=C21)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304023 | |

| Record name | 2-methyl-3-propyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1859-93-4 | |

| Record name | NSC163927 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163927 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-3-propyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-propylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 3 Propyl 1h Indole and Analogs

Classical Indole (B1671886) Synthesis Approaches

Classical methods for indole synthesis have long been established and continue to be fundamental in organic synthesis. These approaches typically involve the formation of the indole ring through cyclization reactions under specific conditions.

Fischer Indole Synthesis in the Generation of 2-methyl-3-propyl-1H-indole Scaffolds

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgnih.gov This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.combyjus.com For the synthesis of this compound, the logical precursors would be phenylhydrazine (B124118) and 2-hexanone (B1666271).

The mechanism of the Fischer indole synthesis proceeds through several key steps:

Hydrazone Formation: Phenylhydrazine reacts with 2-hexanone to form the corresponding phenylhydrazone.

Tautomerization: The hydrazone tautomerizes to its enamine form. alfa-chemistry.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, leading to the formation of a di-imine intermediate. byjus.com

Cyclization and Aromatization: The intermediate then cyclizes, and upon elimination of ammonia, the aromatic indole ring is formed. byjus.com

The reaction is versatile, and a variety of Brønsted and Lewis acids can be employed as catalysts, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride. wikipedia.orgnih.gov The choice of acid catalyst can significantly influence the reaction's outcome and yield. nih.gov When unsymmetrical ketones like 2-hexanone are used, there is a possibility of forming two regioisomeric indoles. The regioselectivity is dependent on factors such as the acidity of the medium and steric effects. byjus.comthermofisher.com

| Precursors | Key Intermediate | Catalyst Examples | Potential Byproducts |

|---|---|---|---|

| Phenylhydrazine and 2-Hexanone | 2-Hexanone phenylhydrazone | HCl, H₂SO₄, PPA, ZnCl₂ | Regioisomeric indoles |

Madelung Synthesis and Related Base-Catalyzed Cyclizations for 2-Substituted Indoles

The Madelung synthesis is a powerful method for preparing indoles through the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This reaction is particularly useful for the synthesis of 2-alkinylindoles, which can be challenging to obtain through other methods. wikipedia.org The synthesis of a this compound scaffold via a classical Madelung approach would necessitate an appropriately substituted N-acyl-o-toluidine.

The reaction mechanism involves the deprotonation of both the amide nitrogen and the benzylic position of the ortho-alkyl group by a strong base, such as sodium ethoxide or potassium alkoxide. wikipedia.org The resulting carbanion then attacks the amide carbonyl group intramolecularly, leading to a cyclized intermediate that, upon hydrolysis, yields the indole. wikipedia.org

Modifications to the Madelung synthesis have been developed to improve reaction conditions and broaden its applicability. The Smith-modified Madelung synthesis, for instance, utilizes organolithium reagents to cyclize 2-alkyl-N-trimethylsilyl anilines with esters or carboxylic acids, allowing for the synthesis of a variety of substituted indoles under milder conditions. wikipedia.org More recent advancements have demonstrated that a combination of LiN(SiMe₃)₂ and CsF can mediate a highly efficient tandem Madelung indole synthesis. organic-chemistry.orgorganic-chemistry.org

| Method | Typical Base | Starting Materials Example | Key Feature |

|---|---|---|---|

| Classical Madelung | Sodium or Potassium Alkoxide | N-acyl-o-toluidine | High temperatures required |

| Smith Modification | Organolithium Reagents | 2-alkyl-N-trimethylsilyl anilines and esters | Milder reaction conditions |

| LiN(SiMe₃)₂/CsF System | LiN(SiMe₃)₂ and CsF | N-methyl-o-toluidines and methyl benzoates | High efficiency in a tandem process organic-chemistry.orgorganic-chemistry.org |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis offers a distinct pathway to indoles, starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org This method is particularly valuable for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated to afford the parent indole. wikipedia.orgresearchgate.net

The key steps in the Reissert synthesis are:

Condensation: Ortho-nitrotoluene condenses with diethyl oxalate in the presence of a base, typically potassium ethoxide, to form ethyl o-nitrophenylpyruvate. wikipedia.org

Reductive Cyclization: The resulting pyruvate derivative undergoes reductive cyclization, commonly using zinc in acetic acid, to yield indole-2-carboxylic acid. wikipedia.org

Decarboxylation: If the unsubstituted indole is desired, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.orgresearchgate.net

To apply this synthesis to this compound, a substituted ortho-nitrotoluene would be required as the starting material. The versatility of this method allows for the introduction of various substituents on the benzene (B151609) ring of the indole.

Modern Catalytic Strategies in Indole Synthesis

Modern synthetic chemistry has seen the emergence of powerful catalytic methods that provide efficient and selective routes to complex molecules. Transition metal catalysis, in particular, has revolutionized the synthesis of indoles, offering milder reaction conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Heteroannulations and Coupling Reactions for this compound Derivatives

Palladium catalysis has become an indispensable tool in the synthesis of heterocyclic compounds, including indoles. mdpi.com Palladium-catalyzed reactions, such as the Larock indole synthesis, enable the construction of the indole ring through a heteroannulation process. wikipedia.org This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst. wikipedia.org The synthesis of 2,3-disubstituted indoles is readily achieved through this methodology. mdpi.com

The general mechanism of the Larock indole synthesis involves:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the ortho-iodoaniline.

Alkyne Insertion: The alkyne then coordinates to the palladium complex and inserts into the aryl-palladium bond. wikipedia.org

Cyclization and Reductive Elimination: The resulting vinylpalladium intermediate undergoes intramolecular cyclization, followed by reductive elimination to afford the indole product and regenerate the palladium(0) catalyst. wikipedia.org

Palladium-catalyzed coupling reactions, such as the Sonogashira and Suzuki couplings, are also employed in multi-step syntheses of highly substituted indoles. nih.gov For instance, a 3-iodoindole can be synthesized and subsequently subjected to a palladium-catalyzed coupling reaction to introduce a substituent at the 3-position. nih.gov

| Reaction Name | Key Reactants | Catalyst System Example | Product Type |

|---|---|---|---|

| Larock Indole Synthesis | ortho-iodoaniline, disubstituted alkyne | Pd(OAc)₂, PPh₃, base | 2,3-disubstituted indoles wikipedia.org |

| Sonogashira Coupling | 3-iodoindole, terminal alkyne | Pd catalyst, Cu(I) cocatalyst | 3-alkynylindoles nih.gov |

| Suzuki Coupling | 3-iodoindole, boronic acid | Pd catalyst, base | 3-aryl or 3-vinylindoles nih.gov |

Copper-Mediated Cyclization Protocols

Copper-catalyzed reactions have also emerged as a valuable strategy for the synthesis of indoles. These methods often proceed under milder conditions and can offer complementary reactivity to palladium-catalyzed systems. Copper-mediated protocols have been developed for the intramolecular cyclization of 2-ethynylanilines to form indoles. ccspublishing.org.cn

In a typical copper-catalyzed cyclization, a copper(I) or copper(II) salt is used to activate the alkyne functionality towards nucleophilic attack by the aniline nitrogen. rsc.org This process can be facilitated by various ligands and bases. One-pot tandem reactions involving a copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling have been reported for the synthesis of multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org This approach provides a highly efficient and atom-economical route to complex indole structures. organic-chemistry.org

Recent research has also demonstrated the copper-mediated tandem hydroamination followed by C-H annulation of anilines with internal alkynes to afford 2,3-disubstituted indoles. acs.org This method is cost-effective and proceeds under relatively simple reaction conditions. acs.org

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized this compound derivatives is crucial for developing new materials and therapeutic agents. Research has focused on introducing various functional groups onto the indole scaffold, leveraging modern synthetic techniques to achieve high efficiency and regioselectivity.

One prominent method is the palladium-catalyzed intramolecular oxidative coupling. This approach has been successfully employed to synthesize a range of functionalized 2-methyl-1H-indole-3-carboxylate derivatives from appropriately substituted anilines. mdpi.comunina.it The process involves the cyclization of enamine precursors, which can be optimized using microwave irradiation to significantly reduce reaction times and improve yields. mdpi.com For instance, the conversion of various enamines into the corresponding indoles has been achieved in excellent yields by exposing the neat mixture of reactants to microwave heating. mdpi.com This method allows for the introduction of diverse substituents, including bromo, chloro, nitro, and methyl groups, onto the benzene ring portion of the indole nucleus. mdpi.comunina.it

Another versatile technique for functionalizing the indole core is the Vilsmeier-Haack reaction, which is used to introduce a formyl group at the C-3 position. easychair.orgnih.gov This formyl group then serves as a versatile handle for further transformations. For example, it can undergo condensation reactions with various nucleophiles to create more complex derivatives. easychair.orgnih.gov Similarly, the Mannich reaction allows for the introduction of aminomethyl groups at the C-3 position, providing a pathway to a different class of functionalized indoles. nih.govpharmaguideline.com

Multi-component reactions (MCRs) also offer an efficient route to highly complex and diverse indole derivatives. nih.gov By employing isocyanides derived from indole, such as 1H-indole-methyl-isocyanide, a library of potentially bioactive compounds can be generated with moderate to good yields, often without the need for cumbersome protection and deprotection steps. nih.gov

The following table summarizes the synthesis of various functionalized 2-methyl-1H-indole-3-carboxylate derivatives via a palladium-catalyzed cyclization, highlighting the reaction conditions and yields.

| Derivative Name | Substituent(s) | Yield (Microwave) | Yield (Conventional) | Reference |

|---|---|---|---|---|

| Methyl 2-methyl-1H-indole-3-carboxylate | None | 95% | 82% | mdpi.com |

| Methyl 5-bromo-2-methyl-1H-indole-3-carboxylate | 5-Bromo | 96% | 85% | mdpi.comunina.it |

| Methyl 6-bromo-2-methyl-1H-indole-3-carboxylate | 6-Bromo | 92% | 84% | mdpi.com |

| Methyl 5-chloro-2-methyl-1H-indole-3-carboxylate | 5-Chloro | 94% | 88% | mdpi.com |

| Methyl 2,5,7-trimethyl-1H-indole-3-carboxylate | 5,7-Dimethyl | 94% | 89% | mdpi.com |

| Methyl 2-methyl-5-nitro-1H-indole-3-carboxylate | 5-Nitro | 98% | 95% | mdpi.comunina.it |

Mechanistic Investigations of this compound Formation Reactions

The most established and mechanistically studied method for the formation of 2,3-disubstituted indoles like this compound is the Fischer indole synthesis. wikipedia.orgwikipedia.orgbyjus.com Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine (e.g., phenylhydrazine) and a ketone or aldehyde (in this case, 2-hexanone). wikipedia.orgbyjus.com

The mechanism of the Fischer indole synthesis has been the subject of extensive investigation for over a century and is understood to proceed through several key steps: byjus.com

Hydrazone Formation : The reaction initiates with the condensation of phenylhydrazine and 2-hexanone under acidic conditions to form the corresponding phenylhydrazone. wikipedia.orgbyjus.com

Tautomerization to Enamine : The phenylhydrazone then tautomerizes to its more reactive enamine (or 'ene-hydrazine') form. wikipedia.orgbyjus.com

wikipedia.orgwikipedia.org-Sigmatropic Rearrangement : Following protonation of the enamine, the crucial bond-forming step occurs. This is an irreversible electrocyclic rearrangement, specifically a wikipedia.orgwikipedia.org-sigmatropic rearrangement (similar to a Claisen or Cope rearrangement), which breaks the weak N-N bond and forms a new C-C bond between the benzene ring and the ketone-derived carbon. wikipedia.orgbyjus.com This step results in the formation of a di-imine intermediate. wikipedia.org

Rearomatization and Cyclization : The resulting intermediate rearomatizes, which provides a strong thermodynamic driving force for the reaction. The nucleophilic amine group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, yielding an aminoindoline intermediate. byjus.com

Elimination and Aromatization : Finally, under the acidic conditions, a molecule of ammonia is eliminated from the aminoindoline intermediate. wikipedia.orgbyjus.com This elimination step leads to the formation of a double bond within the five-membered ring, resulting in the energetically favorable aromatic indole ring system of this compound. wikipedia.org

Isotopic labeling studies have confirmed this pathway, showing that the aryl nitrogen (N1) from the starting phenylhydrazine is incorporated into the final indole ring. wikipedia.org The reaction can be catalyzed by a variety of Brønsted acids, such as hydrochloric acid and sulfuric acid, or Lewis acids like zinc chloride. wikipedia.orgyoutube.com

Chemical Reactivity and Derivatization Studies of 2 Methyl 3 Propyl 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The position of substitution is dictated by the electronic properties of the indole nucleus and the nature of the substituents present.

Regioselectivity in Nitration and Other Electrophilic Reactions

The preferred site for electrophilic attack on the indole ring is typically the C3 position, as the resulting intermediate cation is stabilized by the nitrogen atom's lone pair without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.instackexchange.com However, in 2-methyl-3-propyl-1H-indole, the C3 position is already occupied by a propyl group.

In such 3-substituted indoles, electrophilic substitution generally occurs at the C2 position if it is unsubstituted. bhu.ac.in But with a methyl group at C2 and a propyl group at C3, the pyrrole (B145914) ring is significantly substituted. Consequently, electrophilic attack is directed to the benzene portion of the molecule. Under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acids), protonation can occur at the C3 position, deactivating the pyrrole ring towards further electrophilic attack. bhu.ac.in This directs the incoming electrophile, such as a nitronium ion (NO2+), to the C5 position of the benzene ring, para to the nitrogen atom. bhu.ac.in For instance, the nitration of 2-methylindole (B41428) under acidic conditions yields the 5-nitro derivative. bhu.ac.inbeilstein-journals.org

In contrast, using a less acidic nitrating agent like benzoyl nitrate (B79036) can favor substitution at the C3 position of 2-methylindole, yielding a 3-nitro derivative. bhu.ac.in This highlights the critical role of reaction conditions in determining the regioselectivity of electrophilic substitution on the indole core.

Reactions Involving the Indole Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents at the N1 position, further diversifying the chemical space of indole derivatives.

N-alkylation is commonly achieved by treating the indole with an alkyl halide in the presence of a base. researchgate.netrsc.org For instance, 1-propyl-1H-indole can be synthesized via N-alkylation of indole with propyl iodide. nih.gov The use of different alkylating agents allows for the introduction of various alkyl and substituted alkyl groups. nih.gov

N-acylation introduces an acyl group onto the indole nitrogen. This can be accomplished using acylating agents like acyl chlorides or acid anhydrides, often in the presence of a base. beilstein-journals.orgresearchgate.net Thioesters have also been reported as effective acyl sources for the N-acylation of indoles in the presence of a base like cesium carbonate. beilstein-journals.org Oxidative carbene-catalyzed N-acylation using aldehydes offers a mild and highly chemoselective alternative. rsc.org These reactions are crucial for the synthesis of N-acylated indoles, which are prevalent in nature and possess significant biological importance. researchgate.net

Side-Chain Functionalization at the Propyl Moiety

The propyl group at the C3 position of this compound offers another site for chemical modification. While direct functionalization of the alkyl chain can be challenging, it provides an opportunity to introduce further complexity and functionality to the molecule.

One approach to functionalizing the propyl side chain involves the synthesis of derivatives bearing reactive groups. For example, N-(3-(3-Propyl-1H-indol-2-yl)propyl)acetamide has been characterized, indicating that the propyl group can be part of a larger functionalized side chain. smolecule.com The synthesis of such compounds could involve multi-step sequences where a functionalized precursor is used to build the indole ring or where the propyl group is introduced with a pre-existing functional group.

Acylation Reactions on the Indole Core (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a powerful method for introducing acyl groups onto aromatic rings. nih.govmasterorganicchemistry.com In the case of indoles, this reaction typically occurs at the electron-rich C3 position. acs.org For this compound, where the C3 position is blocked, acylation would be expected to occur at other positions, likely on the benzene ring, or potentially at C2 if conditions are forcing.

The acylation of N-protected indoles is a common strategy to control regioselectivity. researchgate.net For instance, Friedel-Crafts acylation of ethyl 5-chloroindole-2-carboxylate with various acyl chlorides provides the corresponding 3-acyl derivatives. acs.org The choice of Lewis acid catalyst can significantly influence the outcome of the reaction, with different Lewis acids being optimal depending on the substituents present on the indole ring. ikm.org.my For example, the acylation of 1-propyl-1H-indole with 4-chlorobenzoyl chloride using aluminum chloride as a catalyst yields the 3-acyl derivative. nih.gov

Reactions with Michael Acceptors and Related Addition Reactions

Indoles can act as nucleophiles in Michael addition reactions, adding to α,β-unsaturated carbonyl compounds and other electron-deficient alkenes. nih.govmasterorganicchemistry.com The addition typically occurs at the C3 position. nih.gov In the case of this compound, where the C3 position is substituted, its reactivity as a Michael donor would be significantly diminished at this position.

However, the indole nitrogen can also participate in aza-Michael additions. The reaction of indoles with α,β-unsaturated ketones can be catalyzed by acids or bases. nih.gov Iodine has also been shown to be an effective catalyst for the Michael addition of indoles to α,β-unsaturated ketones. nih.gov The aza-Michael addition of indoles to various acceptors allows for the formation of N-substituted indole derivatives. researchgate.net

General Reaction Pathways for Indole Carboxylic Acid Derivatives (e.g., Esterification, Decarboxylation)

Indole carboxylic acids are versatile intermediates that can be transformed into a variety of other functional groups. 2-Methyl-1H-indole-3-carboxylic acid, a closely related compound, serves as a good model for the types of reactions that a carboxylated derivative of this compound might undergo. bipublication.comnih.gov

Esterification: The conversion of an indole carboxylic acid to its corresponding ester is a common transformation. This can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by first converting the carboxylic acid to a more reactive species like an acid chloride followed by reaction with an alcohol. For example, 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid has been synthesized, highlighting the presence of this functional group on a similar indole scaffold. fluorochem.co.uk

Decarboxylation: The removal of a carboxyl group (decarboxylation) from an indole ring can be accomplished by heating, often above the melting point of the carboxylic acid. researchgate.net The ease of decarboxylation can depend on the position of the carboxylic acid on the indole ring. For instance, indole-2-carboxylic acids readily undergo decarboxylation upon heating. researchgate.net This reaction provides a route to unsubstituted positions on the indole ring.

Nucleophilic Substitution Patterns at the Indole Nitrogen

The nitrogen atom (N-1) of the indole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, although it is generally considered a weak one. The acidity of the N-H proton allows for deprotonation by a suitable base to form the corresponding indolyl anion, a much stronger nucleophile. This anion can then readily participate in nucleophilic substitution reactions with various electrophiles, leading to N-substituted derivatives.

The substitution at the C-2 and C-3 positions influences the reactivity of the indole nitrogen. In the case of 2,3-dialkylindoles, the nitrogen remains accessible for reactions like N-alkylation. Studies on analogous indole systems demonstrate that the N-alkylation of indoles can be achieved using various alkyl halides in the presence of a base. For instance, the N-alkylation of indole with propyl iodide has been successfully carried out using sodium hydride (NaH) as a base in a solvent mixture of dichloromethane (B109758) (DCM) and dimethylformamide (DMF). cdnsciencepub.com This general methodology is applicable to 2,3-disubstituted indoles like this compound.

A typical reaction would involve the deprotonation of the indole N-H with a base like sodium hydride or potassium carbonate, followed by the introduction of an alkylating agent. The choice of base and solvent can influence the reaction's efficiency and the ratio of N- versus C-alkylation, although with the C-3 position blocked, N-substitution is highly favored.

Table 1: Representative Nucleophilic Substitution Reactions at the Indole Nitrogen

| Reactant (Indole) | Reagents | Product | Reaction Type |

| This compound | 1. NaH, DMF2. CH₃I | 1,2-dimethyl-3-propyl-1H-indole | N-Methylation |

| This compound | 1. K₂CO₃, Acetone2. CH₃CH₂CH₂Br | 1-propyl-2-methyl-3-propyl-1H-indole | N-Propylation |

| This compound | 1. NaH, DMF2. C₆H₅CH₂Cl | 1-benzyl-2-methyl-3-propyl-1H-indole | N-Benzylation |

Note: The reactions in this table are based on established methods for N-alkylation of similar indole substrates.

Rearrangement Reactions Involving Indole Peroxides or Related Intermediates

The oxidation of 2,3-dialkylindoles can lead to the formation of 3-hydroperoxyindolenine intermediates, which are known to undergo various rearrangement reactions. The specific outcome of these reactions is highly dependent on the nature and size of the alkyl substituents at the C-2 and C-3 positions.

It is well-established that the autoxidation of 2,3-disubstituted indoles proceeds via the formation of a 3-hydroperoxyindolenine. cdnsciencepub.com The stability and subsequent reaction pathway of this hydroperoxide are dictated by the substituents. For example, the autoxidation of 2,3-diethylindole yields 2,3-diethyl-3-hydroperoxyindolenine, which can be isolated and subsequently rearranges to 2-acetyl-3-ethylindole. researchgate.netacs.org A similar transformation is observed for 2-ethyl-3-methylindole, which forms a stable 3-hydroperoxyindolenine that rearranges to 2-acetyl-3-methylindole. cdnsciencepub.com

However, studies on 2-methyl-3-ethylindole, a close structural analog of this compound, have shown a different reaction pathway. The autoxidation of 2-methyl-3-ethylindole does not yield a stable hydroperoxide or a simple rearrangement product. Instead, it leads to the formation of an oxidized dimer. cdnsciencepub.comresearchgate.net This suggests that the initial 3-hydroperoxyindolenine of 2-methyl-3-ethylindole is reactive and likely dimerizes, possibly through a reaction with an unoxidized indole molecule.

By analogy, it is predicted that the autoxidation of this compound would also proceed through the transient formation of 2-methyl-3-propyl-3-hydroperoxyindolenine. Given the findings with 2-methyl-3-ethylindole, this intermediate would not be expected to undergo a simple intramolecular rearrangement (like a Criegee-type rearrangement to form an oxo-amide). Instead, it would likely lead to more complex products, such as oxidized dimers. cdnsciencepub.comcdnsciencepub.com The formation of such dimers is thought to involve the reaction of the hydroperoxyindolenine with another molecule of the starting indole to produce a 3-hydroxyindolenine, which then dimerizes. cdnsciencepub.com

Table 2: Predicted Intermediates and Products from the Oxidation of this compound

| Starting Material | Oxidizing Agent | Postulated Intermediate | Predicted Major Product Type |

| This compound | Air (Autoxidation) | 2-methyl-3-propyl-3-hydroperoxyindolenine | Oxidized Dimer |

| This compound | H₂O₂ | 2-methyl-3-propyl-3-hydroperoxyindolenine | Ring-opened products (e.g., o-acylaminophenones) under acidic/thermal conditions |

Note: The predictions are based on documented reactivity of closely related 2,3-dialkylindoles, particularly 2-methyl-3-ethylindole. cdnsciencepub.comresearchgate.net

Spectroscopic Characterization in Research on 2 Methyl 3 Propyl 1h Indole and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 2-methyl-3-propyl-1H-indole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms within a molecule. In the context of 2,3-disubstituted indoles, ¹H NMR spectra reveal characteristic signals for the protons of the indole (B1671886) ring system and the substituents at the 2- and 3-positions. nih.govchinesechemsoc.orgnih.gov For instance, the analysis of N-methyl-2-indolyl derivatives often involves monitoring the chemical shifts of the N-methyl group and the protons on the indole core to confirm the success of synthetic modifications. nih.gov The coupling patterns between adjacent protons provide further insights into the substitution pattern of the indole nucleus.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the number of carbon atoms and their chemical environment. The chemical shifts of the carbon atoms in the indole ring and the alkyl substituents are highly informative. cdnsciencepub.comcapes.gov.brjournals.co.za

For this compound, the ¹³C NMR spectrum would show distinct signals for the two carbons of the pyrrole (B145914) ring, the six carbons of the benzene (B151609) ring, and the carbons of the methyl and propyl substituents. nih.gov The chemical shifts of C2 and C3 are particularly important for confirming the substitution pattern. In a study of various alkyl indoles, it was noted that the chemical shifts of C4 and C6 can be sensitive to the substitution pattern and require careful assignment, sometimes aided by single frequency spin-decoupling experiments. cdnsciencepub.com A comprehensive database of ¹³C NMR chemical shifts for a large number of indole derivatives serves as a valuable reference for assigning spectra of new analogs. capes.gov.br

Below is a table summarizing typical ¹³C NMR chemical shift ranges for substituted indoles, which would be applicable to the analysis of this compound.

| Carbon Atom | Typical Chemical Shift Range (ppm) |

| C2 | 120-140 |

| C3 | 100-120 |

| C4 | 115-125 |

| C5 | 118-128 |

| C6 | 118-128 |

| C7 | 108-118 |

| C8 (C3a) | 125-135 |

| C9 (C7a) | 135-145 |

| Alkyl C's | 10-40 |

Note: These are general ranges and can be influenced by the specific nature and position of substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the case of this compound and its analogs, IR spectroscopy is particularly useful for identifying the N-H bond of the indole ring. oup.commontclair.eduresearchgate.net

The IR spectrum of a typical indole derivative shows a characteristic N-H stretching vibration in the region of 3400-3500 cm⁻¹. researchgate.net The presence and position of this peak can confirm the presence of the indole N-H proton. Other important absorptions include C-H stretching vibrations for the aromatic and alkyl groups, and C=C stretching vibrations for the aromatic ring. oup.comresearchgate.net For instance, the FT-IR spectrum of indole itself shows a distinct N-H stretch at 3406 cm⁻¹, along with aromatic C-H stretches around 3022-3049 cm⁻¹ and aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net

A table of characteristic IR absorption frequencies for indole derivatives is provided below:

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) |

| N-H | Stretch | 3400 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1500 - 1600 |

| C-N | Stretch | 1200 - 1350 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system of the molecule. For indole and its derivatives, the UV-Vis spectrum is characterized by two main absorption bands, often referred to as the ¹La and ¹Lb bands, which arise from π-π* transitions within the aromatic indole ring system. core.ac.uknih.govaip.org

The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the indole ring. core.ac.uk Electron-donating and electron-withdrawing groups can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima. For example, studies on various substituted indoles have shown that both electron-donating and electron-withdrawing substituents can lead to a bathochromic shift of the absorption bands. core.ac.uk In a study of benzo[f]indole-4,9-dione derivatives, the UV spectra were used to characterize the electronic properties of the synthesized compounds. oup.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.gov In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would provide clues about the structure. For instance, the loss of a methyl radical (CH₃) or a propyl radical (C₃H₇) from the molecular ion would be expected. The fragmentation of the indole ring itself can also lead to characteristic fragment ions. scirp.org Studies on the mass spectra of various indole derivatives have helped to establish general fragmentation pathways that can be used to identify unknown indole compounds. scirp.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms in the molecule can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. nih.goviucr.orgeurjchem.com

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data to confirm the empirical formula of a newly synthesized compound. This analytical method determines the mass percentage of elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages ("found" values) are then compared against the theoretically calculated percentages derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as crucial evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₂H₁₅N. uni.lunih.gov Based on this formula, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of this compound

To determine the theoretical percentages, the molecular weight of the compound and the atomic weights of its constituent elements (Carbon: ~12.01 g/mol , Hydrogen: ~1.008 g/mol , Nitrogen: ~14.01 g/mol ) are used.

Molecular Formula: C₁₂H₁₅N

Molecular Weight: 173.26 g/mol

The calculated elemental percentages are:

Carbon (C): 83.18%

Hydrogen (H): 8.73%

Nitrogen (N): 8.08%

While specific experimental ("found") elemental analysis data for this compound is not detailed in the reviewed literature, research on analogous indole derivatives consistently reports this analysis to validate their structures. nih.govjksus.orgorientjchem.org These studies underscore the routine application and importance of this technique in the characterization of new indole compounds.

Detailed Research Findings in Indole Analogs

In the synthesis and characterization of novel indole derivatives, researchers provide elemental analysis data as a standard proof of structure. For instance, in studies of various substituted indoles, the synthesized compounds are subjected to combustion analysis to yield experimental C, H, and N percentages. These results are then presented alongside the theoretical values to demonstrate purity and confirm that the desired molecular structure has been obtained. jksus.orgorientjchem.orgamazonaws.commdpi.com

The following interactive table showcases elemental analysis data from research on various indole analogs. This illustrates the standard format and expected correlation between calculated and found values in the scientific literature for compounds structurally related to this compound.

Interactive Data Table: Elemental Analysis of Indole Analogs

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

| 3-((4-nitrophenyl)(p-tolylamino)methyl)-1H-indole-5-carbonitrile | C₂₃H₁₈N₄O₂ | C | 75.18 | 75.22 | jksus.org |

| H | 5.52 | 5.57 | jksus.org | ||

| N | 10.96 | 11.03 | jksus.org | ||

| 3-((4-fluorophenyl)methylene)bis(1H-indole-5-carbonitrile) | C₂₅H₁₅FN₄ | C | 76.91 | 76.87 | jksus.org |

| H | 3.87 | 3.83 | jksus.org | ||

| N | 14.35 | 14.29 | jksus.org | ||

| 3-((4-nitrophenyl)methylene)bis(1H-indole-5-carbonitrile) | C₂₅H₁₅N₅O₂ | C | 71.93 | 71.88 | jksus.org |

| H | 3.62 | 3.63 | jksus.org | ||

| N | 16.78 | 16.69 | jksus.org | ||

| 4-(3-methyl-1H-indol-2-yl)phenylmethanone | C₂₂H₁₇NO | C, H, N | ±0.4% agreement | Confirmed | orientjchem.org |

| 3-(3-Methoxy-phenylsulfanyl)-1H-indole-2-carboxylic acid ethyl ester | C₁₈H₁₇NO₃S | C | 66.03 | 65.69 | amazonaws.com |

| H | 5.23 | 5.07 | amazonaws.com | ||

| N | 4.28 | 4.20 | amazonaws.com | ||

| (Z)-methyl 3-((3-(3-morpholinopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate | C₂₁H₂₃N₃O₄S₂ | C | 56.61 | 56.64 | mdpi.com |

| H | 5.20 | 5.18 | mdpi.com | ||

| N | 9.43 | 9.45 | mdpi.com |

This method's utility is consistently demonstrated in the synthesis of complex indole structures, where it provides a fundamental check on the molecular formula, complementing spectroscopic data to deliver a comprehensive characterization of the final product. bipublication.com

Computational and Theoretical Investigations of 2 Methyl 3 Propyl 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to model molecules. Methods like Density Functional Theory (DFT), Ab Initio, and Semi-Empirical calculations are employed to understand the electronic structure and related properties of a compound.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable arrangement of atoms in a molecule. Such studies on 2-methyl-3-propyl-1H-indole would calculate key bonding parameters.

Detailed Research Findings: A DFT study, likely using a common functional like B3LYP with a basis set such as 6-311G(d,p), would determine the optimized molecular structure. nih.gov The results of these calculations are typically compared with experimental data from techniques like X-ray crystallography to validate the computational model. researchgate.net For instance, a study on (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine compared calculated bond lengths and angles with experimental values, showing good agreement. nih.gov A similar analysis for this compound would yield precise values for the lengths of bonds (e.g., C-C, C-N, N-H, C-H) and the angles between them. These parameters are fundamental to understanding the molecule's steric and electronic properties.

| Parameter | Description | Expected Outcome for this compound |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Would provide specific distances for C-N bonds within the indole (B1671886) ring, C-C bonds in the propyl and methyl groups, and the N-H bond. |

| **Bond Angles (°) ** | The angle formed between three connected atoms. | Would define the geometry around each atom, such as the angles within the fused five and six-membered rings and the tetrahedral geometry of the propyl chain's carbon atoms. |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for defining the 3D shape. | Would describe the orientation of the propyl group relative to the planar indole ring. |

Note: The table describes the expected data from DFT calculations; specific values for this compound are not available in the cited literature.

Ab initio and semi-empirical methods are used to calculate the electronic properties of a molecule, providing insight into its reactivity and spectroscopic behavior. Ab initio methods are based on first principles without using experimental data, while semi-empirical methods incorporate some experimental parameters to simplify calculations. researchgate.net

Detailed Research Findings: These calculations determine key electronic parameters such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.govpsu.edu A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. psu.edu Studies on other indole derivatives have successfully used these methods to analyze charge transfer within the molecule. nih.gov For this compound, calculations would reveal how the electron-donating nature of the alkyl groups influences the electronic properties of the indole ring system.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Indicates the regions of the molecule most susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Indicates the regions of the molecule most susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO orbitals. | A key factor in determining the molecule's stability, reactivity, and UV-Vis absorption properties. psu.edu |

| Mulliken Atomic Charges | A theoretical way to distribute the total charge of a molecule among its atoms. | Provides insight into the electrostatic potential and reactive sites of the molecule. bohrium.com |

Note: The table describes the expected data from electronic property calculations; specific values for this compound are not available in the cited literature.

Computational methods can simulate the vibrational spectra (like Infrared or Raman) of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, etc.), a theoretical spectrum can be generated.

Detailed Research Findings: The simulated spectrum is often compared with an experimental FT-IR spectrum to help assign the observed absorption bands to specific vibrational modes. dntb.gov.ua For example, a DFT study of indole-2-carboxylic acid showed that the calculated vibrational frequencies were in good agreement with experimental results, helping to confirm the presence of intermolecular hydrogen bonds. researchgate.net A similar simulation for this compound would predict the frequencies for characteristic vibrations, such as the N-H stretch of the indole ring, the C-H stretches of the aromatic and alkyl groups, and the C-N stretching vibrations. researchgate.net This allows for a detailed understanding of the molecule's dynamic structure.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations often focus on single, static molecules, molecular modeling and dynamics simulations can explore the behavior of molecules over time, including conformational changes and interactions with other molecules.

Detailed Research Findings: The primary source of conformational flexibility in this compound is the rotation around the single bonds of the propyl group attached to the C3 position of the indole ring. A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting structure. researchgate.net This process generates a potential energy surface, from which the most stable, low-energy conformers can be identified. Such studies on other substituted indoles, like 1H-indole-3-acetic acid, have been used to determine the preferred orientation of the side chain relative to the indole ring. acs.org For this compound, this analysis would reveal the most likely three-dimensional shapes the molecule adopts.

Understanding how molecules of this compound interact with each other is key to explaining its bulk properties, such as its crystal structure and boiling point. The primary interactions are hydrogen bonding and van der Waals forces.

Detailed Research Findings: The most significant intermolecular interaction for indole derivatives is often hydrogen bonding involving the N-H group of the pyrrole (B145914) ring. nih.gov The hydrogen on the nitrogen atom can act as a hydrogen bond donor, while the electron-rich pi system of the aromatic ring of a neighboring molecule can act as an acceptor (N-H···π interaction). nih.gov Alternatively, in the presence of other functional groups, the N-H group can form hydrogen bonds with heteroatoms like oxygen or nitrogen. nih.gov In the crystal structure of 3-(2-Methyl-2-nitropropyl)-1H-indole, for instance, pairs of molecules are linked by N—H⋯O hydrogen bonds to form dimers. nih.gov For this compound, simulations would explore how molecules pack together in the solid state, likely forming chains or dimers stabilized by N-H···π interactions, supplemented by weaker C-H···π and other van der Waals forces. nih.gov

Solvation Effects using Computational Models

The study of solvation effects through computational models is crucial for understanding the behavior of this compound in different solvent environments. These models can predict how the solvent influences the molecule's electronic structure, stability, and reactivity. Quantum chemistry methods, such as Density Functional Theory (DFT), are often employed to investigate the molecular framework and vibrational spectra of compounds in various solvents. bohrium.comresearchgate.net

The interaction between a solute and solvent molecules can lead to changes in the electronic distribution and geometry of the solute. researchgate.net For instance, the solvatochromic shift method can be utilized to study the impact of different solvents on the absorption and emission spectra of a molecule, which in turn allows for the estimation of ground and excited state dipole moments. researchgate.net While specific studies on this compound are not extensively documented, the principles derived from studies on similar indole derivatives, such as ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate, are applicable. researchgate.net In such studies, equations like the Bakshiev, Lippert, and Kawaski-Chamma-Viallets are used to experimentally estimate dipole moments. researchgate.net

Computational techniques can also predict properties like gastrointestinal absorption and skin permeability by modeling the molecule's behavior in aqueous and lipid environments, which is essential for drug design. bohrium.com The presence of the propyl group in this compound is expected to increase its lipophilicity compared to a simple methyl substituent, which would influence its solubility and interaction with nonpolar environments.

In Silico Biological Evaluation and Drug Design

In silico biological evaluation and drug design for this compound involve the use of computational methods to predict its pharmacological properties and potential as a therapeutic agent. These approaches are cost-effective and time-efficient, allowing for the screening of virtual compounds and the prioritization of candidates for synthesis and experimental testing. nih.gov

The indole scaffold is a well-known "privileged" structure in medicinal chemistry, appearing in numerous natural products and approved drugs. nih.gov Derivatives of indole have shown a wide array of biological activities, including antimicrobial and anticancer effects. nih.govnih.gov Computational studies play a pivotal role in understanding the structure-activity relationships (SAR) that govern these effects.

Ligand-Protein Docking Simulations for Target Interaction Prediction

Ligand-protein docking simulations are a cornerstone of in silico drug design, used to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein. researchgate.net This technique provides insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For indole derivatives, docking studies have been instrumental in identifying potential biological targets and elucidating mechanisms of action. For example, docking studies on indole-based compounds have revealed their potential to inhibit enzymes like E. coli MurB and 14α-lanosterol demethylase, which are crucial for bacterial and fungal survival, respectively. nih.gov In other research, indole derivatives have been docked into the binding sites of cyclin-dependent kinases (CDKs) to explore their anticancer potential. nih.gov

Preparation of the Ligand and Protein: Building a 3D model of this compound and obtaining the crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software like AutoDock Vina to place the ligand into the protein's binding site and score the different poses. researchgate.net

Analysis of Results: Examining the predicted binding energies and the specific interactions between the ligand and amino acid residues of the protein.

The predicted binding affinity can help in prioritizing compounds for further experimental validation. For instance, a lower binding energy generally suggests a more stable ligand-protein complex. researchgate.net

Table 1: Representative Examples of Docking Studies on Indole Derivatives

| Indole Derivative Studied | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | E. coli MurB | Not specified | Inhibition of the enzyme is suggested as the mechanism for antibacterial activity. nih.gov |

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives | 14α-lanosterol demethylase (CYP51Ca) | Not specified | Inhibition of this enzyme is suggested as the mechanism for antifungal activity. nih.gov |

| Oxindole–Indole Conjugates | Cyclin-Dependent Kinase 4 (CDK4) | Not specified | Docking was used to justify the inhibitory action and explore the binding pattern. nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide (MMINA) | Not specified | Not specified | In silico docking and dynamic simulations supported experimental findings on its protective effects. nih.gov |

Analysis of Electronic Features (e.g., HOMO-LUMO Gap) Related to Chemical Reactivity

The analysis of electronic features, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the chemical reactivity and stability of a molecule. nih.govresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key quantum chemical property. nih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity and lower stability. mdpi.com Conversely, a large HOMO-LUMO gap implies high stability and low reactivity. mdpi.com This analysis is crucial in drug design because the reactivity of a molecule often correlates with its biological activity.

DFT calculations are commonly used to determine the energies of the HOMO and LUMO. science.govscience.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. These frontier molecular orbitals are central to understanding chemical reactions and charge transfer processes within the molecule. researchgate.netscience.gov

For this compound, the electron-donating nature of the alkyl groups (methyl and propyl) and the indole nitrogen would influence the energy of the HOMO. The aromatic system of the indole ring will also play a significant role in determining the HOMO-LUMO gap. While specific calculated values for this compound were not found, the general principles hold true.

Table 2: Conceptual HOMO-LUMO Analysis and its Implications

| Property | Description | Implication for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The electron-rich indole ring and alkyl substituents would likely lead to a relatively high HOMO energy, indicating its potential to act as an electron donor in reactions. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The LUMO would be associated with the antibonding orbitals of the aromatic system. |

| HOMO-LUMO Gap (Egap) | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. nih.gov | A smaller gap would suggest higher reactivity, which could be relevant for its biological activity. mdpi.com A larger gap would imply greater stability. mdpi.com |

Biological Activity Research and Structure Activity Relationships Sar of 2 Methyl 3 Propyl 1h Indole Derivatives

Antimicrobial Activity Studies (in vitro)

Indole (B1671886) derivatives have demonstrated a broad spectrum of antimicrobial activities, forming the basis for the development of new therapeutic agents to combat drug-resistant pathogens. humanjournals.combohrium.com

Numerous studies have confirmed the antibacterial potential of indole derivatives against both Gram-positive and Gram-negative bacteria. nih.gov

A series of novel (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.045 mg/mL. nih.gov These compounds were found to be 10 to 50 times more potent than standard drugs ampicillin (B1664943) and streptomycin (B1217042) against the tested strains. nih.gov Structure-activity relationship (SAR) analysis revealed that a 3-methylbutanoic acid substituent on the 2-thioxothiazolidin-4-one moiety, combined with a methylformate group in the indole ring, was beneficial for antibacterial activity. mdpi.com In that series, the most active compound recorded MIC values between 0.004–0.03 mg/mL. nih.gov

Other studies on indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties also showed significant antibacterial action. turkjps.org For instance, against Methicillin-resistant Staphylococcus aureus (MRSA), an indole-thiadiazole derivative and an indole-triazole derivative were more effective than the reference drug ciprofloxacin. turkjps.org Against Bacillus subtilis, the most effective compounds from this series displayed an MIC of 3.125 µg/mL. turkjps.org Furthermore, tris(1H-indol-3-yl)methylium salts have shown high activity, with MICs from 0.13 to 1.0 µg/mL against antibiotic-sensitive and resistant bacteria, including multidrug-resistant clinical isolates. nih.gov

In a study of 2-phenyl-1H-indoles, derivatives were generally more effective against Gram-negative bacteria like Enterobacter sp. than Gram-positive bacteria. ijpsonline.com A related compound with a 2-propyl substitution was noted as being the most effective in its class against Pseudomonas sp., with a MIC of 75 µg/ml. ijpsonline.com

| Derivative Class | Bacterial Strain(s) | MIC Range (µg/mL) | Reference Drug(s) | Citation |

| (Z)-methyl 3-((...))-1H-indole-2-carboxylates | Gram-positive & Gram-negative | 4 - 45 | Ampicillin, Streptomycin | nih.gov |

| Indole-triazole/thiadiazole hybrids | S. aureus, MRSA, E. coli, B. subtilis | 3.125 - 50 | Ciprofloxacin, Ampicillin | turkjps.org |

| Tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | 0.13 - 2.0 | Levofloxacin | nih.gov |

| 2-Phenyl-1H-indoles | Pseudomonas sp. | ~75 | Ampicillin | ijpsonline.com |

The antifungal properties of indole derivatives have been evaluated against a variety of human and plant pathogenic fungi. nih.govresearchgate.net

The same series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates that showed antibacterial action also demonstrated good to excellent antifungal activity, with MICs in the range of 0.004–0.06 mg/mL. nih.gov The most sensitive fungus was Trichoderma viride, while Aspergillus fumigatus was the most resistant. nih.gov One compound in this series showed an MIC of 0.004 mg/mL against Penicillium funiculosum. mdpi.com

Derivatives combining indole with a 1,2,4-triazole ring have shown promising results against Candida species. nih.gov One such hybrid molecule, 2-(2,4-dichlorophenyl)-3-(1H-indol-1-yl)-1-(1,2,4-1H-triazol-1-yl)propan-2-ol, displayed potent activity against Candida glabrata (MIC = 0.25 µg/mL), Candida krusei (MIC = 0.125 µg/mL), and Candida albicans (MIC = 0.5 µg/mL), with potency comparable to the drug voriconazole. nih.gov However, SAR studies on 2-aryl-3-azolyl-1-indolyl-propan-2-ols noted that the presence of methyl groups on the indole ring could potentially decrease antifungal activity by creating an unfavorable position in the active site of the target enzyme. semanticscholar.org

Other research has identified new indole derivatives active against multidrug-resistant fungal pathogens, including C. krusei. turkjps.orgbohrium.com

| Derivative Class | Fungal Strain(s) | MIC Range (µg/mL) | Reference Drug(s) | Citation |

| (Z)-methyl 3-((...))-1H-indole-2-carboxylates | Various fungi including T. viride | 4 - 60 | Ketoconazole, Bifonazole | nih.gov |

| Indole-triazole hybrid | C. albicans, C. glabrata, C. krusei | 0.125 - 0.5 | Fluconazole, Voriconazole | nih.gov |

| Indole-triazole/thiadiazole hybrids | C. albicans, C. krusei | 3.125 - 50 | Fluconazole | turkjps.org |

Indole derivatives are a significant source of antiviral agents, targeting various stages of the viral life cycle. nih.govfrontiersin.org Arbidol, a broad-spectrum antiviral containing a highly functionalized indole core, is used for treating influenza A and B viruses by inhibiting virus entry and membrane fusion. nih.gov

Research into new antiviral agents has yielded several promising indole derivatives. A series of ethyl 1H-indole-3-carboxylate derivatives were developed based on the structure of Arbidol, with several compounds showing strong anti-HCV effects. nih.gov Other studies have identified indole derivatives with activity against HIV-1. frontiersin.org For example, indolylarylsulfone derivatives showed high potency against both wild-type HIV-1 and strains resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

In the search for inhibitors of HIV-1 integrase, indole-2-carboxylic acid derivatives have been synthesized. rsc.org Modifications at the C3 position of the indole core with methoxyphenyl groups enhanced the inhibitory activity threefold compared to the parent compound, with IC₅₀ values between 10.06–15.70 μM. rsc.org

Antioxidant Activity Investigations (in vitro)

Indole derivatives are effective antioxidants, primarily due to the ability of the indole nucleus to act as a redox center and stabilize free radicals. researchgate.netresearchgate.net Their antioxidant potential is often evaluated using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and by measuring their effect on enzymes like heme oxygenase (HO). tandfonline.com

In a study of indole-2-carboxamide and 3-acetamide derivatives, N-[3-(dimethylamino)propyl]-1H-indole-2-carboxamide was the most potent activator of heme oxygenase, an enzyme that protects against oxidative stress. tandfonline.com Meanwhile, N-(2-(dimethylamino)ethyl)-2-(1H-indol-3-yl)acetamide was the strongest DPPH inhibitor in the same series. tandfonline.com The study concluded that indole-3-acetamide (B105759) compounds generally possess better antioxidant properties than the corresponding indole-2-carboxamide derivatives. tandfonline.com

The antioxidant mechanism is thought to involve hydrogen and electron transfer to quench free radicals. researchgate.net SAR studies indicate that an unsubstituted nitrogen atom on the indole ring is often mandatory for this activity. researchgate.net The nature of the substituent at the C-3 position strongly influences the antioxidant effect; a derivative with a pyrrolidinedithiocarbamate moiety at C-3 was found to be a highly active radical scavenger and Fe³⁺ reducer. researchgate.net In another series of 2-phenyl-1H-indoles, compounds with electron-donating substituents showed better antioxidant properties. ijpsonline.com

Anti-inflammatory Potential (in vitro)

The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX-1 and COX-2). bohrium.comresearchgate.net

A series of novel indole-embedded 1,3,4-oxadiazole (B1194373) hybrids were synthesized and evaluated for their COX inhibitory activity. bohrium.com Several of these compounds demonstrated admirable inhibition of COX-1 and excellent inhibition of COX-2 when compared to reference drugs. bohrium.com Other research has pointed to indole-based chalcones as inhibitors of both COX-1 and COX-2. researchgate.net Additionally, some indole glucosinolates have been shown to exert anti-inflammatory effects by inhibiting the secretion of tumor necrosis factor-alpha (TNF-α) in stimulated human cells. ijpsr.com

Anticancer and Apoptosis-Inducing Properties (in vitro mechanistic studies)

Indole derivatives represent a major class of anticancer agents that can induce cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of key cellular targets like tubulin and topoisomerase. researchgate.netnih.gov

A study of novel [(3-indolylmethylene)hydrazono]indolin-2-one hybrids identified several potent pro-apoptotic agents. tandfonline.com SAR studies revealed that N-propylindole derivatives were among the most active. tandfonline.com The compound (Z)-N'-(5-bromo-1-propyl-1H-indole-3-carbonyl)hydrazono)-1-ethyl-2-oxoindoline-5-sulfonamide (compound 6n ) was particularly potent against the MCF-7 breast cancer cell line with an IC₅₀ value of 1.04 µM. tandfonline.com Mechanistic studies showed that this compound caused cell cycle arrest in the G2/M phase and increased early and late apoptosis by 19-fold. tandfonline.com It also modulated the expression of key apoptotic proteins, increasing levels of caspases-3 and -9, cytochrome C, and Bax, while decreasing the anti-apoptotic protein Bcl-2. tandfonline.com

Other indole derivatives have been found to induce a non-apoptotic form of cell death called methuosis, characterized by extensive cytoplasmic vacuolization. nih.gov A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were identified as potent methuosis inducers with high cytotoxicity against a broad panel of cancer cell lines but low toxicity to normal cells. nih.gov

The structural versatility of the indole ring allows for the design of multi-target agents. nih.gov For example, hybrids of indole and thiosemicarbazone have been designed to act as dual inhibitors of tubulin and topoisomerase IIα, showing high potency against lung (A-549) and liver (Hep-G2) cancer cell lines. nih.gov

| Derivative Class / Compound | Cancer Cell Line(s) | IC₅₀ (µM) | Mechanism of Action | Citation |

| N-propylindole hybrid (6n ) | MCF-7 (Breast) | 1.04 | Apoptosis induction, G2/M arrest, Caspase activation, ROS generation | tandfonline.com |

| Indole-carbohydrazide derivative (12A ) | Multiple cell lines | Potent (not specified) | Methuosis induction (vacuolization) | nih.gov |

| Indole-thiosemicarbazone hybrid | A-549 (Lung), Hep-G2 (Liver) | 11.77 - 11.91 | Tubulin and Topoisomerase IIα inhibition, Apoptosis induction | nih.gov |

| 3-Amino-1H-7-azaindole derivative | HeLa (Cervical) | 3.7 | Anti-proliferative | nih.gov |

Mechanisms of Cytotoxicity (e.g., Survivin Inhibition, Caspase Activation)

The cytotoxic effects of indole derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is frequently mediated through the modulation of key proteins involved in cell survival and death signaling pathways, such as survivin and caspases.

Recent studies have highlighted that certain indole derivatives can act as survivin inhibitors. nih.gov Survivin is a protein that is highly expressed in many tumors and plays a crucial role in both inhibiting apoptosis and regulating cell division. nih.gov By inhibiting survivin, these compounds can remove a key defense mechanism of cancer cells, making them more susceptible to apoptosis. nih.govresearchgate.net For instance, novel 5-hydroxyindole-3-carboxylic acid derivatives, designed through molecular hybridization, have been identified as potential anti-breast cancer agents by targeting survivin. nih.govresearchgate.net

A critical step in the execution of apoptosis is the activation of caspases, a family of cysteine proteases. tandfonline.com Research has shown that various indole derivatives effectively trigger this cascade. Novel [(3-indolylmethylene)hydrazono]indolin-2-ones have been synthesized and shown to induce apoptosis by significantly increasing the expression of initiator caspase-9 and executioner caspase-3. tandfonline.com In one study, the most active compound, an N-propylindole derivative (6n), led to a 19-fold increase in early and late apoptosis in MCF-7 breast cancer cells. tandfonline.com This activation of the caspase cascade ultimately leads to the dismantling of the cell, demonstrating a clear mechanism for the observed cytotoxicity. tandfonline.comtandfonline.com Studies on staurosporine-induced apoptosis confirm that survivin exerts its anti-apoptotic effects by inhibiting caspase-9 activity, suggesting a direct link between these two mechanisms. nih.gov

Modulation of Cellular Pathways (e.g., ROS Generation)

Beyond direct protein inhibition, 2-methyl-3-propyl-1H-indole derivatives can influence broader cellular pathways, notably those involving reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen that, at high levels, can induce oxidative stress, damage cellular components, and trigger apoptosis. mdpi.comnih.gov

Several studies have demonstrated that indole derivatives can induce the generation of ROS within cancer cells. For example, a novel ursolic acid derivative featuring an indole moiety (compound 5f) was found to induce ROS generation in SMMC-7721 human hepatocarcinoma cells in a dose-dependent manner. mdpi.com As the concentration of the compound increased, the percentage of cells with elevated ROS levels rose significantly, indicating that this is a key part of its anticancer mechanism. mdpi.com Similarly, certain cytotoxic [(3-indolylmethylene)hydrazono]indolin-2-one derivatives were found to generate ROS in MCF-7 cells, evidenced by an increase in superoxide (B77818) dismutase (SOD) levels and a depletion of catalase (CAT) and glutathione (B108866) peroxidase (GSH-Px). tandfonline.com This disruption of the cellular redox homeostasis is a significant contributor to the compounds' pro-apoptotic effects. tandfonline.commdpi.com Conversely, some indole derivatives have been developed for their antioxidant properties to mitigate conditions like ischemia-reperfusion injury, where a surge of ROS causes damage. acs.org

Modulation of Specific Biological Targets

The therapeutic potential of this compound derivatives is rooted in their ability to interact with specific biological targets, including enzymes and receptors, and to interfere with crucial signaling systems.

Enzyme Inhibition Studies (e.g., Aromatase, Thromboxane (B8750289) Synthetase)

Inhibition of specific enzymes is a key mechanism of action for many indole derivatives. Aromatase (CYP19A1), an enzyme that converts androgens to estrogens, is a major target in the treatment of estrogen receptor-positive (ER+) breast cancer. nih.gov Research has shown that 2-methyl indole hydrazone derivatives can act as potent aromatase inhibitors, with monochloro-substituted versions showing stronger activity than the natural indole hormone, melatonin. nih.gov

Another significant enzyme target is thromboxane synthetase, which is involved in the production of thromboxane A2, a potent promoter of platelet aggregation and vasoconstriction. nih.gov A series of 3-(1H-imidazol-1-ylmethyl)-2-methyl-1H-indole-1-propanoic acids have been developed as selective and potent thromboxane synthetase inhibitors. nih.govucsd.edu These compounds, such as Dazmegrel, were found to be more potent than analogues lacking the acidic substituent and showed a long duration of action after oral administration. nih.gov Furthermore, some indole derivatives, like indomethacin, are known non-selective inhibitors of both cyclooxygenase-1 (COX-1) and COX-2 enzymes, which are central to the synthesis of prostaglandins (B1171923) involved in inflammation. google.com

Receptor Binding and Allosteric Modulation (e.g., Cannabinoid Receptors)

Indole derivatives have been extensively studied as modulators of the cannabinoid receptors, particularly CB1 and CB2, which are key components of the endocannabinoid system. core.ac.uk A significant body of research has focused on 1H-indole-2-carboxamides as allosteric modulators of the CB1 receptor. nih.govorientjchem.org Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's conformation and function. orientjchem.org

Compounds such as 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide (12d) have been identified as potent positive allosteric modulators (PAMs) that enhance the binding of agonists to the CB1 receptor. nih.govacs.org However, intriguingly, while they enhance agonist binding, these compounds often act as antagonists to agonist-induced G-protein signaling. nih.govacs.org Other derivatives have been developed as negative allosteric modulators (NAMs), which reduce the effects of agonists. unc.edunih.gov The modular nature of the indole-2-carboxamide scaffold has allowed for fine-tuning of these effects. acs.org In addition to CB1, other indole derivatives, such as (2-Methyl-1-propyl-1H-indol-3-yl)-1-naphthalenylmethanone (JWH-015), have been characterized as ligands with high affinity for the CB2 receptor, which is a promising target for neuroprotection without the psychotropic effects associated with CB1 activation. core.ac.uk

Interactions with Neurotransmitter Systems

The indole core is structurally similar to the neurotransmitter serotonin (B10506), making it a privileged scaffold for interacting with various components of the central nervous system (CNS). ontosight.aisci-hub.se Research indicates that indole derivatives can interact with multiple neurotransmitter systems, potentially influencing serotonin and dopamine (B1211576) pathways. smolecule.com Some indole alkaloids have been shown to interact with a range of receptors, including µ-opioid receptors, GABA receptors, and NMDA receptors, highlighting their potential in neuropharmacology. sci-hub.se Certain patented indole derivatives have been developed specifically for their ability to interact with neurotransmitters in the CNS and inhibit the aggregation of Aβ peptides, suggesting therapeutic applications in conditions like Alzheimer's disease. google.com

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis is crucial for optimizing potency, selectivity, and other pharmacological properties.

For cannabinoid receptor modulators , several key SAR insights have been established for the indole-2-carboxamide scaffold:

C3 Position: The presence of a linear alkyl group at the C3 position of the indole ring is instrumental. The length of this chain profoundly influences the allosteric modulation of the orthosteric binding site. nih.govacs.org Studies show that short alkyl groups, such as ethyl or propyl, are often preferred for enhancing potency. unc.edunih.gov

C5 Position: An electron-withdrawing group, such as a chloro or fluoro atom, at the C5 position generally enhances the modulatory potency at the CB1 receptor. unc.edunih.gov

Amide Linker and Phenyl Ring B: The amide functionality at the C2 position is critical. acs.org The length of the linker between this amide and a terminal phenyl ring (Ring B) is also important, as shortening it can abolish activity. nih.gov On Ring B, substitutions at the 4-position, particularly with dimethylamino or piperidinyl groups, are often preferred for activity. nih.gov